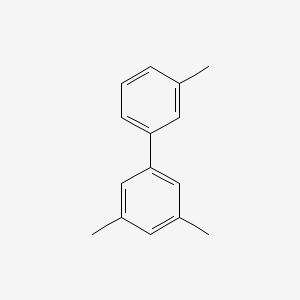

1,3-Dimethyl-5-(3-methylphenyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-(3-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-11-5-4-6-14(8-11)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEUMKPRAKFGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Oxidative Coupling Polymerization:this Method Involves the Oxidation of the Aromatic Monomer to Generate Radical Cations or Other Reactive Intermediates That Subsequently Couple. a Common System for This is the Scholl Reaction, Which Uses a Lewis Acid Catalyst E.g., Fecl₃, Alcl₃ and a Protic Acid or an Oxidant.

Mechanism: The reaction is thought to proceed via the formation of radical cations, which then attack a neutral monomer molecule to form a new C-C bond, eliminating two protons.

Challenges: The Scholl reaction can be difficult to control, often leading to a mixture of oligomers with varying chain lengths and connectivities. For an unsymmetrical monomer like 1,3-dimethyl-5-(3-methylphenyl)benzene, coupling could occur between different positions on the aromatic rings, leading to irregular, branched, or cross-linked polymer structures rather than a linear, well-defined chain. The high activation of the C4/C6 positions on Ring A suggests these would be the most likely points of linkage.

Polymerization Via Cross Coupling Reactions:a More Controlled Approach to Polymerization Involves Using Pre Functionalized Monomers in Transition Metal Catalyzed Cross Coupling Reactions. This Requires the Synthesis of a Di Functionalized Monomer Derived from 1,3 Dimethyl 5 3 Methylphenyl Benzene. for Example, a Dibromo Derivative Could Be Synthesized and then Subjected to Yamamoto or Suzuki Polycondensation.

Yamamoto Coupling: This involves the nickel-catalyzed coupling of aryl dihalides to form polyphenylene chains.

Suzuki Polycondensation: This is a step-growth polymerization that couples an aryl dihalide with an aryl diboronic acid (or ester). This would require synthesizing both a dibromo- and a diboronic acid derivative of the parent molecule to act as A-A and B-B type monomers, respectively. This method offers excellent control over the polymer structure.

The properties of the resulting polymers, such as solubility, thermal stability, and morphology, would be heavily influenced by the methyl substituents, which disrupt the planarity of the polymer backbone, potentially increasing solubility while decreasing the extent of π-conjugation between repeating units.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dimethyl 5 3 Methylphenyl Benzene

Mass Spectrometry Techniques for Molecular Identification and Purity Analysis

Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of chemical compounds. When coupled with chromatographic separation methods such as gas chromatography (GC) or liquid chromatography (LC), it provides a robust platform for both qualitative and quantitative analysis of 1,3-Dimethyl-5-(3-methylphenyl)benzene. High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which aids in the unambiguous determination of elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the GC column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected.

The ionization process, typically electron ionization (EI), bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the ions plotted against their relative abundance.

For this compound (C₁₅H₁₆), the molecular ion peak would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern is expected to be dominated by the cleavage of bonds at the benzylic positions due to the relative stability of the resulting carbocations. Common fragmentation pathways for substituted aromatic compounds include the loss of methyl groups (CH₃) and rearrangements. researchgate.netdocbrown.info The presence of a phenyl cation at m/z 77 is also a characteristic feature in the mass spectra of many benzene (B151609) derivatives. docbrown.info

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment Ion | m/z Value | Possible Neutral Loss |

| [C₁₅H₁₆]⁺ (Molecular Ion) | 196 | - |

| [C₁₄H₁₃]⁺ | 181 | CH₃ |

| [C₁₃H₁₀]⁺ | 166 | C₂H₆ |

| [C₇H₇]⁺ | 91 | C₈H₉ |

| [C₆H₅]⁺ | 77 | C₉H₁₁ |

This table presents predicted data based on the general fragmentation patterns of similar aromatic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Less Volatile or Thermally Labile Derivatives

While GC-MS is well-suited for the direct analysis of this compound, liquid chromatography-mass spectrometry (LC-MS) becomes invaluable for the analysis of its less volatile or thermally labile derivatives. This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. LC is particularly useful for separating isomers of terphenyls and their derivatives. researchgate.netresearchgate.net

In LC-MS, softer ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically employed. These methods are less energetic than EI and often result in a more abundant molecular ion peak with less fragmentation. This is advantageous for confirming the molecular weight of the parent compound or its derivatives. The choice of stationary and mobile phases in the liquid chromatography step is crucial for achieving good separation of closely related compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). ufl.edu This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. ufl.eduumn.edu For this compound, with a molecular formula of C₁₅H₁₆, the theoretical monoisotopic mass can be calculated with high precision. nih.govmissouri.edu

By comparing the experimentally measured exact mass from HRMS with the theoretical value, the molecular formula can be confirmed, distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. ufl.eduumn.edu

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆ |

| Theoretical Monoisotopic Mass | 196.12520 Da |

| Required Mass Accuracy | < 5 ppm |

The theoretical monoisotopic mass is calculated using the most abundant isotopes of carbon (¹²C) and hydrogen (¹H). sisweb.com

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govrsc.org For this compound, this method can provide detailed information about its molecular architecture, including bond lengths, bond angles, and the dihedral angles between the phenyl rings. Such structural details are crucial for understanding the steric and electronic properties of the molecule. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions of the aromatic rings. The degree of conjugation between the phenyl rings influences the position and intensity of these absorption bands. In related compounds, such as 1,3-dimethyl polyphenylene vinylene, two distinct absorption bands are observed, which are attributed to the conjugation of the double bond with the benzene and dimethyl benzene rings. researchgate.net Similarly, the electronic communication between the phenyl rings in this compound will affect its UV-Vis spectrum. The solvent in which the spectrum is recorded can also influence the position of the absorption maxima. researchgate.net

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Expected Wavelength Range (λmax) | Solvent |

| π → π | 200 - 400 nm | Non-polar (e.g., Hexane) |

| π → π | 200 - 400 nm | Polar (e.g., Ethanol) |

This table provides an expected range for the primary absorption bands based on the electronic transitions in similar aromatic compounds. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of Substituted Biphenyl Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intricate details of molecular systems. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties, including molecular energies, optimized geometries, and electronic characteristics. For complex aromatic systems like substituted biphenyls, these investigations are crucial for understanding the interplay between steric and electronic effects that govern their behavior.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for determining the stable conformations of molecules. These calculations seek to find the minimum energy structure on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms. For substituted biphenyls, the primary geometric parameter of interest is the torsional or dihedral angle between the aromatic rings, which is dictated by a delicate balance of steric hindrance and electronic conjugation. nih.govresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-311+G*, are commonly used to obtain accurate geometries and rotational energy barriers for these systems. researchgate.net

The rotation around the central carbon-carbon bond in biphenyl (B1667301) systems is a classic subject of conformational analysis. In unsubstituted biphenyl, the planar conformation is destabilized by steric repulsion between the ortho-hydrogen atoms, leading to a twisted equilibrium geometry with a dihedral angle of approximately 45°. ic.ac.ukrsc.org

The introduction of substituents, such as the methyl groups in 1,3-Dimethyl-5-(3-methylphenyl)benzene, significantly impacts this rotational landscape. Methyl groups, particularly at the ortho positions, introduce greater steric hindrance, which generally increases the dihedral angle and the energy barrier to rotation. nih.govresearchgate.net DFT calculations are employed to map the potential energy surface as a function of the dihedral angle, allowing for the determination of the lowest energy conformation and the energy of the transition states (typically the planar and perpendicular conformations). The energy difference between the stable twisted conformation and the planar transition state defines the rotational barrier. Studies on various substituted biphenyls have shown that dispersion-corrected DFT functionals, such as B3LYP-D or B97-D, provide results that are highly accurate when compared to experimental values. researchgate.netrsc.org

| Compound | Typical Equilibrium Dihedral Angle (°) | Typical Rotational Barrier (kcal/mol) | Key Influencing Factor |

|---|---|---|---|

| Biphenyl | ~45° | ~2.0 | H-H ortho steric repulsion |

| 2-Methylbiphenyl | ~58° | >4.0 | Increased steric repulsion from ortho-methyl group |

| 2,2'-Dimethylbiphenyl | ~85° | ~15.0 | Significant steric clash between two ortho-methyl groups |

| 3,3'-Dimethylbiphenyl | ~45° | ~2.0 | Minimal steric impact from meta-substituents |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com

For aromatic systems like this compound, DFT calculations can accurately predict the energies and spatial distributions of these orbitals. Methyl groups are known to be weak electron-donating groups. Their presence is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted benzene (B151609) or biphenyl. rsc.orgresearchgate.net This effect generally leads to a smaller HOMO-LUMO gap, suggesting higher reactivity. The spatial distribution of the HOMO is typically spread across the π-system of the aromatic rings, while the LUMO is also delocalized over the rings but with a different nodal pattern.

| System | Substituent Effect | Expected HOMO Energy Level | Expected LUMO Energy Level | Resulting HOMO-LUMO Gap |

|---|---|---|---|---|

| Unsubstituted Biphenyl | Reference | Baseline | Baseline | Reference Gap |

| Methyl-Substituted Biphenyl | Electron-Donating | Increased (Less Negative) | Slightly Affected | Narrowed |

| Nitro-Substituted Biphenyl | Electron-Withdrawing | Decreased (More Negative) | Significantly Decreased | Narrowed |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. numberanalytics.com It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other charged species. mdpi.com MEP maps are color-coded to show different regions of electrostatic potential: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. researchgate.net

In this compound, the electron-donating nature of the three methyl groups enriches the π-electron clouds of the benzene rings. Therefore, the MEP map is expected to show significant negative potential (red or yellow regions) delocalized across the aromatic rings, making them the primary sites for interaction with electrophiles. The hydrogen atoms of the methyl groups and the aromatic rings would correspond to regions of positive potential (blue or green). Such analyses are crucial for understanding non-covalent interactions and predicting sites of chemical reactivity. rsc.orgscivisionpub.com

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). nih.gov This method is particularly useful for quantifying delocalization effects, such as conjugation and hyperconjugation, by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. ijnc.ir

For a substituted biphenyl system, NBO analysis can quantify several key interactions:

π-π Conjugation: The interaction between the filled π orbitals of one ring and the empty π* orbitals of the adjacent ring. The strength of this interaction is highly dependent on the torsional angle, being maximal at 0° (planar) and zero at 90°. nih.gov

The second-order perturbation energy (E(2)) calculated in NBO analysis provides a quantitative measure of the stabilization energy associated with these delocalizations. nih.gov

Conjugation refers to the delocalization of π-electrons across adjacent p-orbitals, which has a stabilizing effect on a molecule. masterorganicchemistry.com In biphenyl systems, the extent of conjugation between the two aromatic rings is directly related to the torsional angle. stackexchange.com While perfect planarity allows for maximum overlap of p-orbitals and thus maximum conjugation, it is often prevented by steric hindrance. nih.govic.ac.uk

The degree of conjugation can be quantified computationally in several ways:

Geometric Parameters: A higher degree of conjugation leads to a partial double-bond character in the central C-C bond, resulting in a shorter bond length compared to a pure single bond.

Energetic Analysis: The stabilization energy due to conjugation can be estimated by comparing the energy of the twisted ground state with a hypothetical non-conjugated reference state or by analyzing the rotational energy profile. researchgate.net The energy difference between the planar (fully conjugated but sterically strained) and perpendicular (non-conjugated) conformations provides insight into the electronic and steric forces at play.

Electronic Properties: The effect of conjugation is evident in the molecular orbitals and electronic spectra. Increased conjugation typically narrows the HOMO-LUMO gap and causes a red-shift (bathochromic shift) in the UV-Vis absorption spectrum. tudublin.ie160.153.132

For this compound, despite the non-planar conformation induced by steric effects, significant electronic communication and conjugation between the phenyl rings persist. stackexchange.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the electronic excited states of molecules. chemrxiv.orgbenasque.orgbenasque.org It is particularly valuable for predicting UV-Vis absorption spectra by determining transition energies and oscillator strengths. benasque.org The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set. rsc.org

A comprehensive search of available scientific literature did not yield specific TD-DFT studies conducted on this compound. While TD-DFT has been applied to the parent molecule, biphenyl, to study its low-lying electronic excited states and how torsion angles affect electronic transitions, this specific data is not available for its dimethyl- and tolyl-substituted derivative. rsc.orgresearchgate.net Therefore, no data tables on calculated excitation energies, oscillator strengths, or major orbital contributions for the electronic transitions of this compound can be provided at this time.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net By solving Newton's equations of motion, MD simulations can reveal the dynamic conformational behavior of flexible molecules like substituted biphenyls, providing insights into preferred dihedral angles, rotational energy barriers, and structural flexibility in different environments. mdpi.comnih.gov

Specific molecular dynamics simulation studies focusing on the dynamic conformational behavior of this compound have not been identified in the reviewed literature. Research has been conducted on similar systems, such as liquid toluene (B28343) and its mixtures with benzene, to understand molecular arrangements, but these findings cannot be directly extrapolated to the target compound. researchgate.net Consequently, there are no detailed research findings or data tables concerning the conformational landscape, torsional angle distributions, or dynamic behavior of this compound from MD simulations to report.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mq.edu.au By mapping properties onto this unique molecular surface, one can decompose the complex crystal packing into a fingerprint plot that summarizes the types and relative importance of different intermolecular contacts (e.g., H···H, C···H, O···H). nih.govresearchgate.net Energy framework analysis complements this by calculating the interaction energies between molecules to visualize the energetic topology of the crystal packing. nih.gov

This type of analysis is contingent upon the availability of a solved crystal structure for the compound of interest. A search of crystallographic databases and the broader literature did not locate a crystal structure for this compound. While Hirshfeld and energy framework analyses have been reported for other substituted biphenyl compounds, the results are unique to each specific molecule and its crystal packing. nih.govresearchgate.netscirp.orgnih.gov Without experimental crystal data for this compound, it is not possible to perform these analyses. Therefore, no data tables detailing the percentage contributions of intermolecular contacts or interaction energy frameworks can be presented.

Reactivity Profiles and Mechanistic Studies of 1,3 Dimethyl 5 3 Methylphenyl Benzene and Aryl Hydrocarbons

Electrophilic Aromatic Substitution Reactions on Substituted Benzene (B151609) Rings

The reactivity of 1,3-dimethyl-5-(3-methylphenyl)benzene in electrophilic aromatic substitution (EAS) is governed by the directing effects of its substituents and the interplay between its two distinct aromatic rings. The molecule consists of a 1,3,5-substituted ring (Ring A) and a monosubstituted ring (Ring B, the 3-methylphenyl group). Both methyl groups (-CH₃) and the aryl substituent are classified as activating groups, meaning they increase the rate of electrophilic attack relative to benzene by donating electron density to the ring. researchgate.netresearchgate.net Consequently, they direct incoming electrophiles to the ortho and para positions. researchgate.netmdpi.com

Ring A (1,3,5-trisubstituted): This ring is highly activated due to the presence of two methyl groups and one aryl group. The positions C2, C4, and C6 are the potential sites for electrophilic attack.

Directing Effects: The two methyl groups at C1 and C3 direct electrophiles to the C2, C4, and C6 positions. The aryl group at C5 also directs to its ortho positions (C4 and C6). This creates a strong synergistic effect, concentrating electron density at these positions.

Steric Hindrance: Attack at the C2 position is sterically hindered by the two adjacent methyl groups. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are equivalent due to the molecule's symmetry.

Ring B (3'-methylphenyl): This ring is activated by a single methyl group at the C3' position.

Directing Effects: The methyl group directs incoming electrophiles to the ortho positions (C2' and C4') and the para position (C6').

Reactivity Comparison: Ring A is significantly more activated than Ring B due to the cumulative electron-donating effect of three substituents compared to just one. Therefore, electrophilic substitution is expected to occur preferentially on Ring A.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would proceed by attacking the most nucleophilic sites. nih.govnih.gov For this compound, this would overwhelmingly be the C4/C6 positions of the central, more activated benzene ring.

| Reaction Type | Typical Reagents | Electrophile (E+) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro-1,3-dimethyl-5-(3-methylphenyl)benzene |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 4-Bromo-1,3-dimethyl-5-(3-methylphenyl)benzene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(this compound)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(4-(1,3-Dimethyl-5-(3-methylphenyl)phenyl))ethan-1-one (for R=CH₃) |

Oxidative Transformations and Reaction Pathways

The oxidative transformations of this compound primarily involve the methyl groups, which are susceptible to oxidation, and the aromatic rings themselves, which can undergo hydroxylation or cleavage under more forceful conditions. The presence of multiple methyl groups offers several potential reaction pathways.

The oxidation of methyl groups attached to an aromatic ring is a common synthetic transformation. nih.gov This process typically proceeds via a benzylic radical intermediate, converting the methyl group first to an alcohol, then to an aldehyde, and finally to a carboxylic acid. rsc.org Stopping the oxidation at the intermediate aldehyde stage can be challenging, as the aldehyde is often more susceptible to oxidation than the starting methylarene. researchgate.net

Key Oxidative Pathways:

Side-Chain Oxidation: The three methyl groups of this compound are the most likely sites for initial oxidation. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or catalytic systems involving transition metals can be used. researchgate.net

Selective Oxidation: In polymethylated arenes, it is often possible to achieve selective oxidation of a single methyl group. nih.gov The relative reactivity of the methyl groups on Ring A versus Ring B would depend on the specific oxidant and reaction conditions. The electron-rich nature of Ring A might facilitate the formation of the initial benzylic radical, potentially making its methyl groups more susceptible to oxidation.

Stepwise Oxidation: Mild conditions might lead to the formation of benzylic alcohols or aldehydes, while more aggressive conditions would likely result in the formation of carboxylic acids. Complete oxidation of all three methyl groups would yield a tricarboxylic acid derivative.

Aromatic Ring Hydroxylation: Metabolic processes in biological systems or reaction with powerful oxidizing agents like hydroxyl radicals can lead to the hydroxylation of the aromatic rings. nih.gov This is a known pathway for the transformation of related biphenyl (B1667301) compounds. mdpi.com The position of hydroxylation would be influenced by the directing effects of the existing substituents.

Ring Cleavage: Under very harsh oxidative conditions (e.g., ozonolysis or strong permanganate oxidation at high temperatures), the aromatic rings can be cleaved, leading to the formation of smaller aliphatic carboxylic acids.

| Transformation Type | Typical Reagents/Conditions | Potential Products | Notes |

|---|---|---|---|

| Partial Side-Chain Oxidation | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), MnO₂ | Benzylic alcohols, aldehydes | Reaction is often difficult to stop at the aldehyde stage. nih.govresearchgate.net |

| Complete Side-Chain Oxidation | Hot KMnO₄, K₂Cr₂O₇/H₂SO₄ | Monocarboxylic, dicarboxylic, or tricarboxylic acids | Oxidation of one or more methyl groups to -COOH. researchgate.net |

| Ring Hydroxylation | Fenton's reagent (Fe²⁺/H₂O₂), Cytochrome P450 enzymes | Hydroxylated derivatives (phenols) | Mimics metabolic pathways observed for similar pollutants. nih.gov |

| Ring Cleavage | O₃ followed by oxidative workup; Harsh KMnO₄ | Aliphatic dicarboxylic acids, CO₂ | Degradative pathway that destroys the aromatic system. |

Reductive Transformations

The reductive transformations of this compound involve the saturation of one or both of its aromatic rings. The two primary methods for achieving this are catalytic hydrogenation and dissolving metal reduction, each yielding different products and levels of saturation.

Environmental Interactions and Biotransformation of Aryl Hydrocarbons

Environmental Distribution and Transport Mechanisms in Different Compartments

The environmental distribution of substituted aromatic hydrocarbons like 1,3-Dimethyl-5-(3-methylphenyl)benzene is governed by their physicochemical properties, such as water solubility, vapor pressure, and hydrophobicity. As a member of the terphenyl group of aromatic hydrocarbons, it is expected to exhibit low water solubility and a tendency to adsorb to organic matter in soil and sediment. wikipedia.org

Aryl hydrocarbons are released into the environment from various sources, including industrial processes where they are used as heat transfer fluids, dye carriers, or chemical intermediates. nj.gov Once released, their movement between air, water, and soil is dictated by partitioning processes.

Atmospheric Transport : Compounds with moderate volatility can be subject to long-range atmospheric transport, either in the gas phase or adsorbed to particulate matter. researchgate.net This allows for their distribution far from the original source of emission.

Aquatic Systems : In water, the low solubility of terphenyls means they are more likely to be found adsorbed to suspended particles or settled in the sediment rather than dissolved in the water column. nj.gov This accumulation in sediment can create long-term reservoirs of the compound.

Soil and Sediment : Due to their hydrophobic nature, aryl hydrocarbons bind strongly to the organic fraction of soils and sediments. researchgate.net This sorption reduces their mobility and bioavailability, but also makes them persistent in these compartments. Leaching into groundwater is generally limited for such hydrophobic compounds unless co-solvents are present. epa.govcdc.gov

Table 1: General Environmental Fate of Substituted Aromatic Hydrocarbons

| Environmental Compartment | Dominant Transport & Fate Processes | Expected Behavior of this compound |

|---|

| Air | - Volatilization from soil/water

Mechanistic Studies of Biotransformation and Biodegradation Pathways

The biodegradation of aromatic hydrocarbons is a critical process for their removal from the environment. Microorganisms, including bacteria and fungi, have evolved diverse enzymatic pathways to break down these compounds. mdpi.commedcraveonline.com While specific pathways for this compound have not been detailed, the degradation mechanisms for related compounds like biphenyls, xylenes, and trimethylbenzenes offer significant insights. medcraveonline.comresearchgate.netepa.gov

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of aromatic rings is typically catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. mdpi.com Subsequent dehydrogenation re-aromatizes the ring to form a dihydroxylated intermediate, such as a catechol. The catechol then undergoes ring cleavage, either through ortho- or meta-fission pathways, breaking open the aromatic ring and generating aliphatic acids that can enter central metabolic pathways like the Krebs cycle. mdpi.com For a complex molecule like this compound, this process would likely occur sequentially for the different benzene (B151609) rings.

Anaerobic Biodegradation: In the absence of oxygen, the strategies for aromatic ring destabilization are different. Benzene and its derivatives can be degraded under various anaerobic conditions, including nitrate-reducing, sulfate-reducing, and methanogenic conditions. nih.gov The initial activation of the stable benzene ring is the most challenging step and can occur via several mechanisms:

Carboxylation : Direct addition of CO2 to the aromatic ring.

Hydroxylation : Addition of a hydroxyl group derived from water.

Methylation : Addition of a methyl group, which is then oxidized. nih.gov

Following the initial activation, the ring is reduced and subsequently cleaved, again producing intermediates that can be funneled into central metabolism. The presence of methyl groups on this compound may provide initial sites for oxidation under both aerobic and anaerobic conditions.

Molecular Interactions with Biological Receptors: Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide array of aromatic chemicals. nih.govresearchgate.net Structurally diverse compounds, including polycyclic aromatic hydrocarbons (PAHs) and substituted aromatics, can act as ligands for the AhR. nih.govmdpi.com

The canonical AhR signaling pathway begins in the cytoplasm, where the inactive receptor is part of a protein complex that includes heat shock protein 90 (HSP90), XAP2 (also known as AIP or ARA9), and p23. nih.gov

Ligand Binding : An agonist, such as a suitable aryl hydrocarbon, enters the cell and binds to the ligand-binding pocket within the PAS-B domain of the AhR. This binding event induces a conformational change in the receptor.

Nuclear Translocation : The conformational change exposes a nuclear localization signal, prompting the entire complex to translocate from the cytoplasm into the nucleus.

Dimerization and DNA Binding : Once in the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This activated AhR/ARNT complex is now capable of binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. mdpi.com

While direct binding studies for this compound are not available, its structure as a multi-ring aromatic hydrocarbon makes it a potential AhR ligand. The specific affinity and efficacy would depend on how well its size, shape, and electronic properties fit within the receptor's promiscuous ligand-binding domain. researchgate.net

The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, leading to a variety of molecular and cellular responses.

Induction of Metabolic Enzymes : The most well-characterized response is the induction of xenobiotic-metabolizing enzymes. These include Phase I enzymes, such as cytochrome P450s (e.g., CYP1A1, CYP1A2, CYP1B1), and Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs). This response is an adaptive mechanism to metabolize and eliminate the foreign chemical. mdpi.com

Non-Genomic Signaling : In addition to its role as a transcription factor, ligand-activated AhR can participate in non-genomic signaling pathways. For instance, it can interact with other signaling proteins like c-Src and NF-κB, influencing pathways that regulate cell proliferation, inflammation, and immune responses. mdpi.comfrontiersin.org

Epigenetic Modifications : Developmental activation of the AhR has been linked to lasting changes in DNA methylation patterns in immune cells, suggesting that exposure to AhR ligands during critical developmental windows can have long-term consequences on gene regulation and cellular function. nih.gov

Receptor Degradation : The AhR signaling pathway is tightly regulated. Following activation, the AhR protein is often targeted for degradation by the proteasome, which serves to terminate the signal. nih.gov

Activation of these downstream pathways by an AhR agonist can lead to a wide range of biological effects, from adaptive metabolic changes to toxicological outcomes, depending on the ligand's potency, persistence, and the biological context.

Advanced Analytical Methodologies for Environmental Trace Analysis of Substituted Aromatic Hydrocarbons

The detection and quantification of substituted aromatic hydrocarbons like this compound in environmental samples require highly sensitive and selective analytical techniques due to their typically low concentrations and the complexity of environmental matrices. env.go.jp

Sample Preparation: A crucial first step is the extraction of the target analytes from the sample matrix (e.g., water, soil, biota) and their separation from interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE)

Ultrasonic Assisted Extraction (UAE) scirp.org

Soxhlet Extraction

Chromatographic Separation and Detection: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used for the analysis of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most widely used method for the analysis of semi-volatile aromatic hydrocarbons. acs.orgnih.gov GC provides high-resolution separation of isomers, while MS offers definitive identification based on the mass-to-charge ratio of the parent molecule and its fragmentation patterns. scirp.orgresearchgate.netnih.gov Operating the mass spectrometer in selected ion monitoring (SIM) mode significantly enhances sensitivity for trace-level detection. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly with reversed-phase columns, is also effective for separating aromatic hydrocarbons. bme.hu It is often coupled with ultraviolet (UV) or fluorescence detectors. For non-fluorescent or non-UV-absorbing compounds, a refractive index (RI) detector can be used, as is common in the analysis of aromatic hydrocarbon content in fuels according to standard methods like ASTM D6591. thermofisher.comwaters.comshimadzu.com More advanced HPLC detection methods include coupling with mass spectrometry (LC-MS) or using post-column derivatization, such as peroxyoxalate chemiluminescence, to enhance sensitivity. nih.gov

Table 2: Common Analytical Techniques for Substituted Aromatic Hydrocarbons

| Technique | Principle | Advantages for Analyzing this compound | Common Detectors |

|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Excellent separation of isomers. Well-suited for semi-volatile compounds. | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile liquid phase and a solid stationary phase. | Can analyze less volatile or thermally labile compounds. Different column chemistries provide separation flexibility. | Ultraviolet (UV), Fluorescence (FLD), Refractive Index (RI), Mass Spectrometry (MS) |

Advanced Applications of Biphenyl Derivatives in Contemporary Materials Science

Optoelectronic Materials and Organic Semiconductors (e.g., in OLEDs, OFETs)

Biphenyl (B1667301) derivatives are frequently employed as building blocks for organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The core structure provides good charge transport properties and thermal stability. While no specific research details the use of 1,3-Dimethyl-5-(3-methylphenyl)benzene in optoelectronic devices, its methylated biphenyl structure suggests potential as a component in host materials for OLEDs or as a building block for larger, more complex organic semiconductors. The methyl groups could enhance solubility and influence the morphology of thin films, which are critical factors for device performance.

Polymer Design and Engineering for Tailored Mechanical and Thermal Properties

The rigid nature of the biphenyl unit is often exploited in polymer chemistry to enhance the mechanical strength and thermal stability of materials. Polyamides, polyimides, and other high-performance polymers often incorporate biphenyl moieties into their backbones. The introduction of a compound like this compound as a monomer could potentially lead to polymers with specific solubility characteristics and processing advantages due to the methyl substituents. However, no such polymers have been synthesized or characterized in the available scientific literature.

Role as Chiral Ligands in Asymmetric Catalysis for Enantioselective Synthesis

Axially chiral biphenyls, such as BINAP, are a renowned class of ligands in asymmetric catalysis, enabling the synthesis of single-enantiomer products with high selectivity. The chirality in these molecules arises from restricted rotation around the biphenyl bond, typically enforced by bulky substituents at the ortho positions. This compound, in its current form, is not chiral and lacks the necessary substitution pattern to be directly employed as a chiral ligand. Functionalization of this molecule would be required to explore any potential in this area.

Development of Functional Materials for Sensing and Recognition

The aromatic surfaces and tunable electronic properties of biphenyl derivatives make them attractive candidates for the development of chemical sensors. Specific functional groups can be attached to the biphenyl core to enable selective binding to target analytes, leading to a detectable change in fluorescence, color, or an electrical signal. There is no evidence in the literature of this compound being utilized for sensing applications.

Supramolecular Assembly and Self-Assembling Systems

Biphenyl derivatives can participate in non-covalent interactions, such as pi-pi stacking and van der Waals forces, to form ordered supramolecular structures. These self-assembled systems have potential applications in areas like organic electronics and nanotechnology. The specific substitution pattern of this compound would influence its packing in the solid state and its ability to form well-defined assemblies. However, no studies on the supramolecular chemistry of this particular compound have been reported.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Dimethyl-5-(3-methylphenyl)benzene, and how can researchers optimize yields?

- Methodology :

- Friedel-Crafts alkylation : React 3-methylbenzene derivatives with methyl halides in the presence of Lewis acids (e.g., AlCl₃). Monitor regioselectivity due to steric hindrance from existing methyl groups .

- Cross-coupling reactions : Use Suzuki-Miyaura coupling to attach the 3-methylphenyl group to a pre-functionalized 1,3-dimethylbenzene scaffold. Optimize palladium catalysts and ligand systems for efficiency .

- Crystallographic validation : Confirm product purity via X-ray diffraction to resolve structural ambiguities, as demonstrated in related benzene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : Use ¹H and ¹³C NMR to identify methyl group environments and aromatic proton splitting patterns. Compare with computed chemical shifts for validation .

- Mass spectrometry : Employ high-resolution MS (HRMS) to distinguish isotopic patterns and verify molecular weight.

- X-ray crystallography : Resolve spatial arrangement of substituents, particularly for studying steric effects in solid-state structures .

Q. How do substituent positions influence the compound’s physical properties (e.g., solubility, melting point)?

- Methodology :

- Compare solubility in polar vs. non-polar solvents (e.g., hexane vs. DMSO) to assess hydrophobicity.

- Measure melting points via differential scanning calorimetry (DSC) and correlate with crystallinity trends observed in structurally analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis of methyl-substituted benzene derivatives?

- Approach :

- Perform 2D NMR (COSY, NOESY) to resolve overlapping signals caused by symmetry or steric effects.

- Use computational chemistry (DFT calculations) to model expected spectra and identify discrepancies arising from dynamic effects (e.g., ring puckering) .

- Cross-validate with X-ray crystallography to confirm static structural features .

Q. What strategies are effective for studying the electronic effects of methyl groups on aromatic ring reactivity?

- Methodology :

- Electrophilic substitution studies : Introduce nitro or halogen groups under controlled conditions. Monitor reaction rates via HPLC to quantify activating/deactivating effects of substituents .

- DFT-based frontier molecular orbital analysis : Calculate HOMO-LUMO gaps to predict sites of electrophilic attack and correlate with experimental results .

Q. How can regioselectivity challenges in further functionalization of this compound be addressed?

- Solutions :

- Protecting group strategies : Temporarily block reactive sites using silyl ethers or acetyl groups during synthesis .

- Directed ortho-metalation : Use directing groups (e.g., amides) to guide functionalization to specific positions .

Q. What experimental designs are optimal for investigating thermal or oxidative stability?

- Methodology :

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under inert vs. oxidative atmospheres.

- Accelerated aging studies : Expose the compound to elevated temperatures and monitor degradation products via GC-MS .

Data Analysis and Interpretation

Q. How should researchers approach conflicting crystallographic and computational data for sterically hindered benzene derivatives?

- Guidelines :

- Re-examine crystallization conditions (e.g., solvent polarity) that may induce conformational artifacts.

- Compare multiple computational models (e.g., gas-phase vs. solvated DFT) to assess environmental effects on predicted structures .

Q. What statistical methods are recommended for analyzing substituent effects on reaction outcomes?

- Approach :

- Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with yields or rate constants.

- Use chemometric tools (e.g., PCA) to deconvolute overlapping effects in datasets from high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.